molecular formula C12H18Br3N B2542360 N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium CAS No. 131247-65-9

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium

Cat. No.: B2542360
CAS No.: 131247-65-9
M. Wt: 415.995
InChI Key: VDJCOISMOPVMDV-UHFFFAOYSA-M
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Description

N-Benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium is a quaternary ammonium salt of interest in biochemical research for investigating key cellular processes. Compounds with similar structural motifs, particularly those featuring a dibromo-propanaminium core, have been identified as valuable tools for studying dynamin GTPase activity and clathrin-mediated endocytosis . The structural features of this compound suggest potential as a scaffold for developing inhibitors that target these fundamental mechanisms . Research on analogous molecules indicates that such inhibitors can block endocytic pathways, which are critical in numerous cellular functions and are implicated in various human pathological conditions . This makes N-Benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium a compound with significant research value for probing membrane transport, fission events, and their roles in disease biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl-(2,3-dibromopropyl)-dimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2N/c1-15(2,10-12(14)8-13)9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTKGNSLXDMDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2N+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium typically involves the bromination of N-benzyl-N,N-dimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 3 positions of the propan-1-aminium moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium serves as a crucial building block in organic synthesis. It is often used in the preparation of more complex molecules and in studying reaction mechanisms. The compound's bromine atoms facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic frameworks.

Reactions:
The compound undergoes several types of chemical reactions:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.

Table 1: Types of Reactions and Conditions

Reaction TypeCommon ReagentsSolvents Used
SubstitutionAmines, ThiolsDMSO, Acetonitrile
OxidationPotassium permanganate, Hydrogen peroxideEthanol
ReductionLithium aluminum hydride, Sodium borohydrideEthanol

Biological Applications

Biochemical Assays:
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium is utilized in biochemical assays to modify biomolecules. Its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids makes it valuable for studying biological interactions and pathways .

Antimicrobial Properties:
Research indicates potential antimicrobial and antifungal activities of this compound. Studies have shown that it can disrupt cellular functions by modifying critical biomolecules, thus leading to cell death in certain pathogens .

Case Study: Antimicrobial Activity
A study explored the effectiveness of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium against various bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential as a therapeutic agent .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium is used to produce specialty chemicals and materials. Its reactivity allows for the synthesis of surfactants and other functionalized compounds that are important in various applications.

Table 2: Industrial Uses

Application AreaDescription
SurfactantsUsed in the formulation of cationic surfactants for detergents and emulsifiers .
Specialty ChemicalsActs as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modification of the target’s structure and function, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium and related compounds from the evidence:

Compound Core Structure Substituents Key Functional Groups Reported Activities
N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium Quaternary ammonium 2,3-dibromo, benzyl C-Br bonds, cationic N⁺ Not reported in evidence
N-benzyl-2,2,2-trifluoroacetamide () Amide Trifluoromethyl, benzyl C=O (amide), CF₃ Antifungal, antibacterial, antioxidant
2-Chloro-N,N-dimethylpropan-1-amine hydrochloride () Tertiary amine (protonated) 2-chloro C-Cl bond, NH⁺ Not reported in evidence

Key Observations :

  • Halogen Effects: The dibromo substitution in the target compound contrasts with the trifluoro group in ’s acetamide and the chloro substituent in .
  • Cationic vs. Neutral Structures : The quaternary ammonium center in the target compound ensures permanent positive charge, unlike the protonated amine in or the neutral amide in . This could improve solubility in polar solvents or enhance electrostatic interactions with microbial membranes .
Physicochemical and Reactivity Trends
  • This contrasts with the amide group in , which stabilizes via resonance .
  • Thermal Stability : Quaternary ammonium salts like the target compound are generally thermally stable, whereas ’s chloroamine may decompose at elevated temperatures due to weaker C-Cl bonds .

Biological Activity

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium, commonly referred to as a quaternary ammonium compound, has garnered attention in scientific research due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields.

Chemical Structure and Synthesis

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium is synthesized through the reaction of N,N-dimethylpropan-1-amine with benzyl bromide and bromine. The reaction conditions are critical for achieving high yields and purity, often involving purification methods such as recrystallization or chromatography. The resulting compound is characterized by its quaternary ammonium structure, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium exhibits significant antimicrobial and antifungal properties. The mechanism of action involves the compound's interaction with nucleophilic sites on microbial membranes, leading to disruption of cellular functions. This interaction can result in the formation of covalent bonds that inhibit vital processes in bacteria and fungi .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 0.5 µg/mL
Escherichia coli< 1.0 µg/mL
Candida albicans< 0.25 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have shown that N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium can induce apoptosis in cancer cell lines. In vitro studies reveal that at specific concentrations, the compound effectively reduces cell viability by targeting cellular pathways involved in proliferation and survival .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)12Disruption of mitochondrial function

The biological activity of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium can be attributed to its ability to interact with various molecular targets. The compound's quaternary ammonium structure allows it to engage in electrostatic interactions with negatively charged components of cell membranes. This leads to increased permeability and eventual cell death in susceptible organisms .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium demonstrated its effectiveness against Candida albicans. The study reported a significant reduction in fungal growth when treated with concentrations as low as 0.25 µg/mL. The results suggest that the compound may serve as a potential therapeutic agent for fungal infections resistant to conventional antifungals .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of this compound, researchers observed that exposure to varying concentrations resulted in dose-dependent cytotoxic effects on HeLa cells. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies targeting cervical cancer cells .

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